1-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-3-[(oxolan-2-yl)methyl]urea
Description
Properties
IUPAC Name |
1-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-3-(oxolan-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-23-15-7-6-12(10-14(15)20-8-2-5-16(20)21)19-17(22)18-11-13-4-3-9-24-13/h6-7,10,13H,2-5,8-9,11H2,1H3,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOZTTXXDUBBSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NCC2CCCO2)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Pyrrolidinone Ring
The pyrrolidinone moiety is synthesized via cyclization reactions. A method adapted from PMC9415606 involves condensing γ-aminobutyric acid derivatives with ketones or aldehydes. For example, reacting 4-methoxy-3-nitroaniline with γ-butyrolactam in the presence of a Lewis acid (e.g., AlCl₃) yields the nitro-substituted pyrrolidinone intermediate. Subsequent reduction of the nitro group to an amine using hydrogenation (Pd/C, H₂) furnishes 4-methoxy-3-(2-oxopyrrolidin-1-yl)aniline.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | γ-Butyrolactam, AlCl₃, 110°C, 12 h | 68 |
| Reduction | H₂ (1 atm), Pd/C (10%), EtOH, 25°C, 4 h | 92 |
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆) : δ 6.85 (d, J = 8.4 Hz, 1H, ArH), 6.72 (s, 1H, ArH), 6.63 (d, J = 8.4 Hz, 1H, ArH), 3.78 (s, 3H, OCH₃), 3.41–3.35 (m, 2H, NCH₂), 2.55–2.49 (m, 2H, COCH₂).
- HRMS (ESI+) : m/z calcd for C₁₁H₁₃N₂O₂ [M+H]⁺: 221.0926, found: 221.0929.
Synthesis of (Oxolan-2-yl)methylamine
Tetrahydrofuran Derivative Preparation
The oxolan ring is synthesized via hydrogenation of furan derivatives. 2-Furylmethanol is hydrogenated over Raney Ni (H₂, 50 psi, 80°C) to yield (oxolan-2-yl)methanol. Subsequent oxidation with Jones reagent (CrO₃/H₂SO₄) generates (oxolan-2-yl)carboxylic acid, which is converted to the amine via a Curtius rearrangement using diphenylphosphoryl azide (DPPA) and tert-butanol.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Hydrogenation | H₂, Raney Ni, 80°C, 12 h | 85 |
| Curtius Rearrangement | DPPA, tert-BuOH, 100°C, 6 h | 73 |
Characterization Data
- ¹H NMR (400 MHz, CDCl₃) : δ 3.95–3.89 (m, 1H, OCH), 3.75–3.68 (m, 2H, OCH₂), 2.85–2.79 (m, 2H, CH₂NH₂), 1.95–1.85 (m, 2H, CH₂).
Urea Bond Formation
Isocyanate Coupling Method
The aniline intermediate (1 equiv) is reacted with (oxolan-2-yl)methyl isocyanate (1.2 equiv) in anhydrous THF at 0°C. The isocyanate is prepared in situ by treating (oxolan-2-yl)methylamine with triphosgene (0.33 equiv) in the presence of Et₃N.
Reaction Optimization
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | THF | 78 |
| Temperature | 0°C → 25°C | - |
| Catalyst | Et₃N (2 equiv) | - |
Alternative Carbodiimide-Mediated Coupling
A mixture of the two amines is treated with 1,1'-carbonyldiimidazole (CDI, 1.5 equiv) in DMF at 50°C for 24 h. This method avoids isocyanate handling but requires rigorous moisture exclusion.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Isocyanate Coupling | High efficiency, short reaction time | Requires hazardous triphosgene | 78 |
| CDI-Mediated | Safer reagent | Longer reaction time, lower yield | 65 |
Chemical Reactions Analysis
Types of Reactions
1-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-3-[(oxolan-2-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution reagents: Such as halogens or alkylating agents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of new functional groups on the aromatic ring.
Scientific Research Applications
1-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-3-[(oxolan-2-yl)methyl]urea has several scientific research applications, including:
Medicinal chemistry: Potential use as a drug candidate due to its unique structural features and biological activity.
Biological studies: Investigation of its effects on various biological pathways and targets.
Industrial applications: Use as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-3-[(oxolan-2-yl)methyl]urea involves its interaction with specific molecular targets and pathways. This may include:
Binding to receptors: Interaction with specific receptors or enzymes in biological systems.
Modulation of pathways: Influence on signaling pathways and metabolic processes.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Phenyl Ring
1-[5-(1,1-Dioxo-1λ⁶,2-Thiazolidin-2-yl)-2-Methoxyphenyl]-3-[(Oxolan-2-yl)Methyl]Urea (CAS 2034571-57-6)
- Key Differences: Replaces the pyrrolidinone (2-oxopyrrolidin-1-yl) with a 1,1-dioxo-2-thiazolidinyl group.
- Molecular weight: 369.44 g/mol (vs. ~360–380 g/mol estimated for the target compound).
1-[4-Chloro-3-(Trifluoromethyl)Phenyl]-3-{4-{[(4-Methoxy-3,5-Dimethylpyridin-2-yl)Methyl]Thio}Phenyl}Urea (7n)
- Key Differences : Features a chloro-trifluoromethylphenyl group and a pyridinylmethylthio substituent.
- Impact :
Variations in the Alkyl/Substituent Group
1-[2-(4-Chlorophenoxy)-2-Methylpropanoyl]-3-[(Morpholin-4-yl)Methyl]Urea
- Key Differences : Replaces oxolan-2-ylmethyl with a morpholin-4-ylmethyl group.
- The six-membered ring may alter conformational flexibility compared to the five-membered oxolan .
1-(4-Ethoxyphenyl)-3-[1-(4-Methoxyphenyl)-5-Oxopyrrolidin-3-yl]Urea (CAS 877640-52-3)
- Key Differences : Contains a 5-oxopyrrolidin-3-yl group (vs. 2-oxopyrrolidin-1-yl in the target compound).
Core Structure Variations
Quinazolinone-Based Ureas (e.g., 1-Substituted-3-(4-Oxo-2-Phenylquinazolin-3(4H)-yl) Ureas)
- Key Differences: Replaces the phenyl-pyrrolidinone-urea scaffold with a quinazolinone core.
- Impact: Quinazolinones are associated with kinase inhibition and antibacterial activity due to their planar aromatic structure. The target compound’s urea-pyrrolidinone motif may offer broader hydrogen-bonding versatility .
Structural and Pharmacokinetic Comparison Table
Biological Activity
1-[4-Methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-3-[(oxolan-2-yl)methyl]urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and therapeutic implications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 433.49 g/mol. The structure includes a urea moiety and features functional groups that enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 433.49 g/mol |
| LogP | 3.4 |
| Polar Surface Area | 77 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors. The introduction of the oxopyrrolidinyl group is crucial for its biological activity. Synthetic routes often include:
- Formation of the Core Structure : This can be achieved through condensation reactions involving phenolic and urea derivatives.
- Functional Group Modifications : Subsequent reactions introduce the oxopyrrolidinyl and oxolan groups, enhancing the compound's pharmacological properties.
Anticancer Activity
Recent studies have evaluated the antiproliferative effects of similar urea derivatives against various cancer cell lines, including A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer).
For instance, a related compound demonstrated significant activity with IC50 values of approximately 2.39 µM against A549 cells, indicating strong potential as an anticancer agent . The mechanism of action appears to involve inhibition of specific signaling pathways associated with tumor growth.
The biological activity can be attributed to the ability of the compound to form hydrogen bonds with target proteins involved in cancer progression. Molecular docking studies suggest that the urea structure interacts favorably with amino acid residues in target proteins, facilitating its inhibitory effects .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the phenyl and pyrrolidinyl rings can significantly affect biological activity. For example, substituents at specific positions on the phenyl ring have been shown to enhance antiproliferative effects.
Key Findings from SAR Studies:
- Substituent Effects : The presence of electron-donating groups on the phenyl ring generally increases activity.
- Pyrrolidinyl Modifications : Variations in the oxopyrrolidinyl group influence solubility and binding affinity to target proteins.
Case Studies
- Antiproliferative Evaluation :
-
In Vivo Studies :
- Preliminary in vivo studies indicate that compounds similar to this urea derivative may exhibit reduced tumor growth in animal models, although further research is needed to confirm these findings.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
